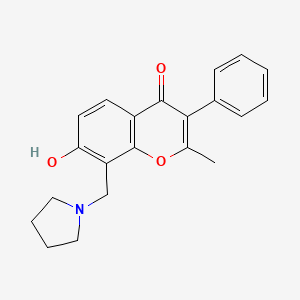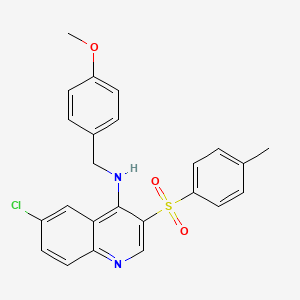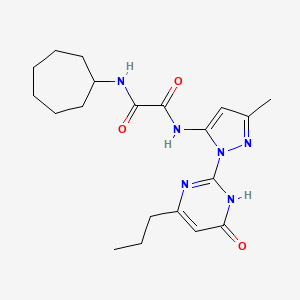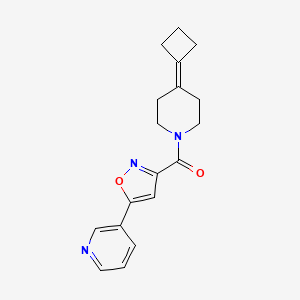
Thiomorpholine-4-carboximidamide
Descripción general
Descripción
Thiomorpholine-4-carboximidamide is an organic chemical compound . It belongs to the family of morpholine derivatives.
Synthesis Analysis
Thiomorpholine and its analogues are synthesized by varied facile synthetic schemes resulting in substitution on multiple positions of the heterocycles . A method of synthesis involves a nucleophilic aromatic substitution reaction . Another method involves the use of Boron trifluoride etherate which mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes .Molecular Structure Analysis
The molecular structure of this compound has been characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . The molecule exhibits an approximately CS-symmetric structure .Chemical Reactions Analysis
This compound has been used in the synthesis of 2D and 3D silver-based coordination polymers . It has also been used as a precursor for the corresponding 4-thiomorpholinoaniline .Physical and Chemical Properties Analysis
This compound has a molecular weight of 388.54 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Thiomorpholine derivatives have been synthesized for antimicrobial applications. One study focused on the development of thiomorpholine-4-carboximidamide derivatives, aiming to create potent bioactive molecules with minimal toxicity. These derivatives were prepared through nucleophilic substitution reactions and tested for antimicrobial activity, showing promising results against various microorganisms (D. Kardile & N. Kalyane, 2010).
Medicinal Chemistry Building Blocks
- Thiomorpholine and its 1,1-dioxide are important scaffolds in medicinal chemistry, with analogues entering clinical trials. Research on bridged bicyclic thiomorpholines has revealed interesting biological profiles, making these compounds valuable building blocks in drug discovery (Daniel P. Walker & D. J. Rogier, 2013).
Novel Synthesis Methods
- Innovative methods for synthesizing thiomorpholines have been reported, such as the regio- and stereo-selective ring expansion of keto-aziridines to form novel 3-thiomorpholines, offering efficient pathways for creating these compounds (Fatemeh Khodadadi et al., 2021).
Catalytic Applications
- Thiomorpholine derivatives have been utilized in catalysis, such as in the synthesis of hydrogels containing thioether groups. These hydrogels, incorporating N-metacrylamido thiomorpholine, have shown high catalytic activity for the reduction of 4-nitrophenol, demonstrating their potential in various catalytic processes (P. Ilgin, O. Ozay, & H. Ozay, 2019).
Enzyme Inhibition
- Thiomorpholine-bearing compounds have been designed and synthesized as inhibitors of the dipeptidyl peptidase IV (DPP-IV) enzyme. These compounds, derived from natural and non-natural amino acids, have shown promising DPP-IV inhibition in vitro, suggesting their potential for further investigation as therapeutic agents (Bei Han et al., 2012).
Antihyperglycemic Activity
- Novel carboximidamides derived from cyanamides have been evaluated for their anti-hyperglycemic properties. One study synthesized compounds linked with a pyrimidine moiety, showing significant decreases in serum glucose levels in diabetic models, indicating their potential as therapeutic agents for diabetes (A. Moustafa et al., 2021).
Mecanismo De Acción
Mode of Action
It is suggested that it may show its action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Biochemical Pathways
The degradation of nitrogen heterocyclic compounds like Thiomorpholine-4-carboximidamide by certain strains of bacteria such as Mycobacterium aurum MO1 involves a general pathway. The first step of the degradative pathway is cleavage of the C—N bond; this leads to the formation of an intermediary amino acid, which is followed by deamination and oxidation of this amino acid into a diacid .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
thiomorpholine-4-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSFKEBTNQAYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835905.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2835906.png)
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)
![1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2835911.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2835912.png)

![1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2835915.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2835917.png)
![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)





